molecular formula C11H9ClN2OS B5580817 N-(6-chloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B5580817
M. Wt: 252.72 g/mol
InChI Key: KALYNDCGLCYRDR-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C11H9ClN2OS and its molecular weight is 252.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.0124118 g/mol and the complexity rating of the compound is 298. The solubility of this chemical has been described as 4.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Importance in Medicinal Chemistry

Benzothiazoles, including derivatives like N-(6-chloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide, are recognized for their diverse pharmacological activities. These compounds are integral to numerous natural and synthetic bioactive molecules. Their significance in medicinal chemistry is attributed to their structural versatility, enabling them to act as frameworks for various pharmacologically active agents. Benzothiazoles have shown a broad spectrum of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, and anticancer properties. This wide range of activities makes benzothiazoles a rapidly developing compound of interest in drug discovery and development (M. Bhat & S. L. Belagali, 2020).

Therapeutic Potential

The therapeutic potential of benzothiazoles extends to their use as chemotherapeutic agents. They have been the focus of several patents for their anticancer, antimicrobial, and anti-inflammatory activities, among others. Notably, the 2-arylbenzothiazole moiety has been under development for cancer treatment, indicating the increasing importance of the benzothiazole nucleus in the area of drug discovery. This structural simplicity and ease of synthesis offer significant potential for the development of new therapeutic agents (A. Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Advancements in Pharmacological Activities

Benzothiazole derivatives have been identified as key components in several biologically active compounds, demonstrating significant pharmacological activities. These activities include antimicrobial, analgesic, antitubercular, antiviral, and antioxidant effects. The molecular structures of several potent drugs are based on the benzothiazole skeleton, underlining the compound's potential in addressing various therapeutic needs (Sumit, Arvind Kumar, & A. Mishra, 2020).

Current Developments in Medicinal Chemistry

Recent developments in benzothiazole-based medicinal chemistry have been promising, with numerous BTA-based compounds being used in practice to treat different types of diseases. The search for new therapeutic agents has been enriched by the structural diversity offered by benzothiazole analogs, leading to a broad spectrum of pharmacological activities in individual derivatives. This research area remains active and continues to provide valuable insights into the development of new drugs with high therapeutic potency (R. Keri, M. Patil, S. Patil, & Srinivasa Budagumpi, 2015).

Mechanism of Action

The mechanism of action of benzothiazole derivatives has been studied in the context of their anti-inflammatory and analgesic activities. These effects are mediated chiefly through inhibition of the biosynthesis of prostaglandins .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Precautionary statements include P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-7-3-4-8-9(5-7)16-11(13-8)14-10(15)6-1-2-6/h3-6H,1-2H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALYNDCGLCYRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194435
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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